Tetraisopropyl difluoromethylenediphosphonate

Overview

Description

Tetraisopropyl difluoromethylenediphosphonate (TIDP) is an organophosphonate compound used in the synthesis of a variety of organic compounds. It is a stable, light-sensitive, colorless solid that is soluble in organic solvents. TIDP is a versatile reagent used in a range of synthetic organic chemistry applications, including the synthesis of organic compounds, the preparation of organophosphates and the production of pharmaceuticals.

Scientific Research Applications

Chemical Synthesis and Reactions :

- It is used in epoxide-initiated cation-olefin polycyclization reactions, offering broad functional group tolerance (Tian et al., 2016).

- Facilitates Michael-type addition reactions with nitrogen, phosphorus, or sulfur nucleophiles (Hutchinson & Thornton, 1988).

- Involved in the synthesis of cyclopropanediylbis(phosphonic acid) through intramolecular cyclization and subsequent dealkylation (Hutchinson & Thornton, 1990).

Materials Science :

- Useful in the synthesis of fluoropolymer-stabilized chromophore-catalyst assemblies for water-oxidation catalysis (Eberhart et al., 2017).

- Assists in creating novel monomers with phosphonate functions for dental composites (Sibold et al., 2002).

- Used in the development of new perfluorocarbon polymers with phosphono groups, applicable in various industries (Yamabe et al., 2000).

Biomedical Applications :

- Plays a role in bone tissue engineering for controlled delivery of therapeutic drugs (Mouriño & Boccaccini, 2010).

- Significant in the design of smart biomaterials for tissue engineering and regenerative medicine (Furth, Atala, & Van Dyke, 2007).

Pharmaceutical Research :

- An analogue of this compound, difluoromethylenephosphonate, is studied for its inhibition of HIV-1 reverse transcriptase (Hebel et al., 1991).

Energy and Environmental Applications :

- Utilized in thermoelectric materials for converting waste heat into electrical energy (Tritt & Subramanian, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Tetraisopropyl difluoromethylenediphosphonate is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, which are cells that resorb bone . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Mode of Action

The mode of action of bisphosphonates, including this compound, involves inhibiting osteoclastic bone resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

The biochemical pathways affected by bisphosphonates involve bone resorption and formation. In normal bone remodeling, bone resorption and formation are coupled. Changes in resorption drive formation, so when bone resorption decreases, bone formation also decreases .

Pharmacokinetics

Bisphosphonates in general have a similar pharmacokinetic profile . They have low oral bioavailability, distribute quickly to bone surfaces or are eliminated in urine, and have a long bone-surface half-life .

Result of Action

The result of the action of bisphosphonates is a decrease in bone resorption, leading to an overall increase in bone mass and strength . This can be beneficial in conditions such as osteoporosis, where bone resorption is abnormally high .

properties

IUPAC Name |

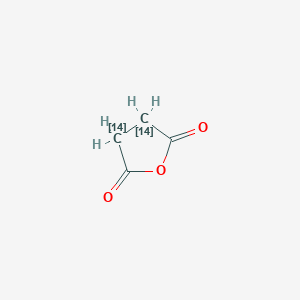

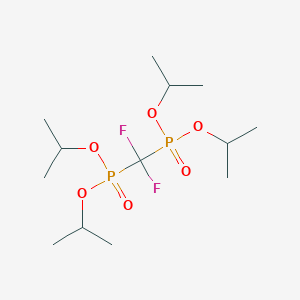

2-[[di(propan-2-yloxy)phosphoryl-difluoromethyl]-propan-2-yloxyphosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28F2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZWQCNFQZUTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(F)(F)P(=O)(OC(C)C)OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28F2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471119 | |

| Record name | tetraisopropyl difluoromethylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78715-59-0 | |

| Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-(difluoromethylene)bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78715-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tetraisopropyl difluoromethylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)

![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)

![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)